Diallyl dicarbonate

Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

Diallyl dicarbonate (CAS 115491-93-5), also designated as diallyl pyrocarbonate or (Alloc)2O (C8H10O5, MW 186.16), is a symmetrical dicarbonate reagent belonging to the class of alkoxycarbonyl anhydrides. It exists as a clear, colorless to light yellow/orange liquid with a density of 1.121 g/mL at 25 °C, a refractive index nD20 of 1.431-1.435, and a boiling point of 60 °C at 0.05 mmHg.

Molecular Formula C8H10O5
Molecular Weight 186.16 g/mol
CAS No. 115491-93-5
Cat. No. B055262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl dicarbonate
CAS115491-93-5
Molecular FormulaC8H10O5
Molecular Weight186.16 g/mol
Structural Identifiers
SMILESC=CCOC(=O)OC(=O)OCC=C
InChIInChI=1S/C8H10O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-4H,1-2,5-6H2
InChIKeyXVSSGIXTKVRGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Dicarbonate (CAS 115491-93-5) for Peptide and Polymer Synthesis: Procurement Specifications and Differentiators


Diallyl dicarbonate (CAS 115491-93-5), also designated as diallyl pyrocarbonate or (Alloc)2O (C8H10O5, MW 186.16), is a symmetrical dicarbonate reagent belonging to the class of alkoxycarbonyl anhydrides [1]. It exists as a clear, colorless to light yellow/orange liquid with a density of 1.121 g/mL at 25 °C, a refractive index nD20 of 1.431-1.435, and a boiling point of 60 °C at 0.05 mmHg . Its primary defined role is as a reagent for the convenient introduction of the N-allyloxycarbonyl (N-Alloc) amine-protecting group to primary and secondary amines, amino acids, amino sugars, and nucleosides, with the Alloc group demonstrating documented stability to both acidic and basic conditions [2].

Diallyl Dicarbonate (CAS 115491-93-5): Why Generic Substitution Fails in Multi-Step Synthesis


Substituting diallyl dicarbonate (Alloc)2O with other dicarbonate reagents like di-tert-butyl dicarbonate (Boc)2O, dibenzyl dicarbonate (Z)2O, or with allyl chloroformate (Alloc-Cl) is not chemically or procedurally equivalent. Each reagent installs a protecting group with a distinct and orthogonal cleavage profile: the Alloc group introduced by (Alloc)2O is stable to the acidic conditions that cleave Boc groups and to the hydrogenolytic conditions that remove benzyl-based (Z) groups, but it is uniquely and selectively removable under neutral conditions via Pd(0)-catalyzed allyl transfer [1][2]. Furthermore, (Alloc)2O avoids the generation of HCl byproduct associated with Alloc-Cl, which can compromise acid-sensitive substrates [3]. The quantitative and selective deprotection of Alloc groups in the presence of Boc, t-Bu, and Z groups (with yields of 73–100%) underscores the non-interchangeable nature of the Alloc protecting group strategy in complex peptide and nucleotide syntheses [1].

Diallyl Dicarbonate (CAS 115491-93-5): Quantifiable Procurement Differentiation Evidence


Orthogonal Alloc Protection Enables Pd(0)-Mediated Selective Deprotection with 73–100% Yield

The Alloc group, introduced by diallyl dicarbonate, is orthogonal to Boc and Z groups. Unlike Boc (acid-labile) and Z (hydrogenolysis-labile), the Alloc group is selectively and quantitatively cleaved under neutral conditions via Pd(0)-catalyzed allyl transfer to diethylamine in aqueous media. This orthogonal cleavage profile is supported by comparative deprotection studies [1][2].

Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

Analytical Specification Differentiators: Density and Refractive Index Quality Control Metrics

Procurement-grade diallyl dicarbonate is characterized by specific physical constants that differentiate it from structurally similar liquid dicarbonates such as di-tert-butyl dicarbonate. The target compound has a higher density (1.121 g/mL at 25 °C) compared to di-tert-butyl dicarbonate (0.949 g/mL at 25 °C) . Additionally, its refractive index range (nD20 = 1.431-1.435) serves as a distinct identity and purity verification parameter, whereas di-tert-butyl dicarbonate is typically a low-melting solid (mp 22-24 °C) at room temperature .

Quality Control Analytical Chemistry Procurement Specifications

Purity and Assay Standards: GC and Morpholine Method Specifications

Commercial specifications for diallyl dicarbonate vary by analytical method. Suppliers report purity of ≥95% (GC) for research-grade material . Alternatively, TCI specifies a purity of min. 90.0% as determined by the Morpholine Method (titration of morpholine-reactive carbonate content), with NMR confirmation of structure . In contrast, common alternatives like di-tert-butyl dicarbonate are often specified by GC assay (>98.0%) or titration, reflecting different reactivity and stability profiles that necessitate distinct analytical approaches .

Analytical Purity Procurement Grade Peptide Chemistry

Polymer Electrolyte Application: Copolymerization with MOFs for Dendrite-Free Li Metal Batteries

In advanced battery research, diallyl dicarbonate has been demonstrated as a functional comonomer for preparing metal-organic framework solid polymer electrolytes (MSPEs). Specifically, copolymerization of diallyl dicarbonate with a modified MOF (UiO-66-NH2) produced an MSPE with immobilized anions [1]. While quantitative ionic conductivity or mechanical property comparisons are not detailed in the available abstract, this application highlights a specific, niche use for diallyl dicarbonate in energy storage materials, differentiating it from its more common application as a protecting group reagent.

Polymer Chemistry Solid Polymer Electrolytes Lithium Metal Batteries

Diallyl Dicarbonate (CAS 115491-93-5): Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Side-Chain Protection

Diallyl dicarbonate is the reagent of choice for introducing the Alloc protecting group on lysine or ornithine side chains in SPPS when orthogonal deprotection strategies are essential. The Alloc group's stability to piperidine (Fmoc removal) and TFA (Boc/tBu removal), combined with its quantitative and selective cleavage under neutral Pd(0) conditions (73–100% yield) as demonstrated by Dangles et al. and Gómez-Martínez et al. [1][2], enables the synthesis of cyclic or branched peptides that would be impossible with only acid- or base-labile protecting groups. This scenario leverages the core differentiation of orthogonal stability [1].

Protection of Acid- and Base-Sensitive Amino Sugars and Nucleosides

For the derivatization of amino sugars or nucleosides that are unstable under the strongly acidic or basic conditions required for installing or removing other protecting groups, diallyl dicarbonate provides a mild and efficient alternative. Its documented stability to acidic and basic conditions during the protection step, and its mild, neutral Pd(0)-catalyzed deprotection, makes it uniquely suitable for these sensitive substrates [3][4]. The availability of material with NMR-confirmed structure (e.g., TCI P1277) ensures the high purity needed for these critical modifications .

Synthesis of Advanced Solid Polymer Electrolytes (SPEs) for Lithium Batteries

Diallyl dicarbonate serves as a functional comonomer in the synthesis of metal-organic framework solid polymer electrolytes (MSPEs) for high-performance lithium metal batteries. Its copolymerization with MOFs, such as UiO-66-NH2, has been shown to create electrolytes with immobilized anions, a strategy aimed at suppressing lithium dendrite growth and enhancing battery safety [5]. This application scenario is distinct from its traditional use in organic synthesis and is supported by research in advanced energy materials [5].

Quality Control Verification via Density and Refractive Index

Upon procurement, the distinct physical properties of diallyl dicarbonate—specifically its density of 1.121 g/mL at 25 °C and refractive index nD20 of 1.431-1.435—serve as rapid, non-destructive identity confirmation metrics . These values clearly differentiate it from other common liquid dicarbonates like di-tert-butyl dicarbonate (density 0.949 g/mL), providing a simple QC check to prevent costly experimental errors arising from reagent misidentification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diallyl dicarbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.